molecular formula C11H24S2 B8403112 1,1-Bis(ethylsulfanyl)heptane

1,1-Bis(ethylsulfanyl)heptane

Cat. No. B8403112
M. Wt: 220.4 g/mol
InChI Key: OSLBBMLRPMDGAR-UHFFFAOYSA-N
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Patent
US04086278

Procedure details

A mixture of 1,1-di(ethylthio)-heptane (54.5 g., 10.25 mole) and 10 drops of 89% phosphoric acid is heated in a Claisen flask at a pressure of 200-250 mm. Care is taken that the vapor temperature does not exceed 165°. The receiver is cooled with water so that ethanethiol does not condense. The distillate is diluted with ether and washed with 2 N sodium hydroxide and water and dried. Distillation (87°-90°/12 mm.) afforded 1-ethylthio-1-heptene (30 g., 78%), nD20 1.4760.
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][CH:4](SCC)[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:2].O.C(S)C>P(=O)(O)(O)O.CCOCC>[CH2:1]([S:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:2]

Inputs

Step One
Name
Quantity
54.5 g
Type
reactant
Smiles
C(C)SC(CCCCCC)SCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated in a Claisen flask at a pressure of 200-250 mm
CUSTOM
Type
CUSTOM
Details
does not exceed 165°
CUSTOM
Type
CUSTOM
Details
condense
WASH
Type
WASH
Details
washed with 2 N sodium hydroxide and water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
Distillation (87°-90°/12 mm.)

Outcomes

Product
Name
Type
product
Smiles
C(C)SC=CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 1.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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